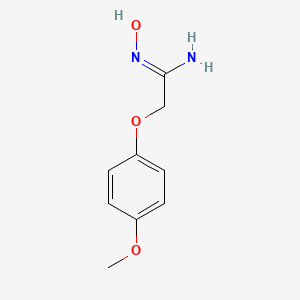

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUWIXXWWAOTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" synthesis and characterization

Synonym: 2-(4-Methoxyphenoxy)acetamidoxime

CAS Registry Number: (Analogous to 1836-62-0 family)

Molecular Formula:

Executive Summary

This technical guide details the synthesis, purification, and characterization of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (chemically identified as 2-(4-methoxyphenoxy)acetamidoxime ). This compound belongs to the class of amidoximes , which are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and prodrugs for amidines. They are also widely investigated as taste modulators (specifically sweetness inhibitors similar to Lactisole).

The protocol outlined below utilizes a convergent two-step synthesis :

-

Williamson Ether Synthesis: Coupling 4-methoxyphenol with chloroacetonitrile.

-

Amidoxime Formation: Nucleophilic addition of hydroxylamine to the nitrile.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we adopt a retrosynthetic approach that disconnects the amidoxime functionality back to a nitrile precursor. Direct functionalization of an ethylamine backbone is kinetically unfavorable compared to the nitrile route.

Strategic Rationale

-

Step 1 (Ether Formation): We utilize 4-methoxyphenol and chloroacetonitrile . The choice of

in refluxing acetone (or MEK) ensures mono-alkylation without polymerizing the nitrile. -

Step 2 (Amidoxime Formation): The nitrile intermediate is reacted with hydroxylamine hydrochloride (

). A weak base (

Reaction Pathway Diagram[1][2]

Figure 1: Retrosynthetic disconnection showing the nitrile intermediate as the linchpin of the synthesis.[1]

Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

Objective: Install the cyanomethyl group on the phenolic oxygen.

Reagents:

-

4-Methoxyphenol (1.0 eq)

-

Chloroacetonitrile (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (

) (0.1 eq, catalyst) -

Solvent: Acetone (dry) or Methyl Ethyl Ketone (MEK)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and nitrogen inlet.

-

Solubilization: Dissolve 4-methoxyphenol (e.g., 12.4 g, 100 mmol) in anhydrous acetone (150 mL).

-

Deprotonation: Add anhydrous

(27.6 g, 200 mmol) and catalytic -

Addition: Add chloroacetonitrile (9.06 g, 120 mmol) dropwise via a syringe or addition funnel over 15 minutes.

-

Reflux: Heat the mixture to reflux (

for acetone) and stir vigorously for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3); the starting phenol spot should disappear. -

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, unreacted -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

Dissolve the oil in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from ethanol/hexane or use flash chromatography if necessary.

-

Expected Yield: 85–90%

-

Appearance: White to off-white solid.

-

Step 2: Synthesis of this compound

Objective: Convert the nitrile to the amidoxime using hydroxylamine.

Reagents:

-

2-(4-Methoxyphenoxy)acetonitrile (Intermediate from Step 1) (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (3.0 eq) -

Sodium Carbonate (

) (1.5 eq) or Triethylamine ( -

Solvent: Ethanol/Water (3:1 ratio)

Protocol:

-

Free Base Generation: In a flask, dissolve

(20.8 g, 300 mmol) in water (30 mL). Slowly add -

Reaction Assembly: Add the nitrile intermediate (16.3 g, 100 mmol) dissolved in Ethanol (90 mL) to the aqueous hydroxylamine solution.

-

Heating: Heat the mixture to reflux (

) for 6–12 hours.-

Mechanism Check: The solution must remain basic/neutral. If pH drops, the reaction stalls.

-

-

Monitoring: Monitor by TLC or HPLC. The nitrile peak will vanish, and a more polar amidoxime peak will appear.

-

Workup:

-

Evaporate the ethanol under reduced pressure.

-

The residue will likely precipitate upon cooling. If oil forms, extract with Ethyl Acetate.

-

Wash the organic layer with water (minimal amount) to remove excess hydroxylamine salts.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene.

-

Expected Yield: 70–80%

-

Appearance: White crystalline solid.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To validate the identity of the synthesized compound, a multi-modal approach utilizing NMR, IR, and Mass Spectrometry is required. The following data points serve as the "self-validating" criteria.

Spectral Data Summary

| Technique | Parameter | Expected Value / Observation | Structural Assignment |

| 1H NMR | Singlet | ||

| 1H NMR | Singlet | ||

| 1H NMR | Broad Singlet | ||

| 1H NMR | Multiplet (AA'BB') | Aromatic Protons | |

| 1H NMR | Broad Singlet | ||

| FT-IR | Broad/Strong | ||

| FT-IR | Medium/Sharp | ||

| FT-IR | ABSENT | Confirms conversion of Nitrile | |

| MS (ESI) | 197.1 | Molecular Ion (MW = 196.[2][3][4]2) |

Troubleshooting & Impurity Profiling

-

Impurity A (Amide): If the reaction environment is too acidic or heated excessively without hydroxylamine, the nitrile may hydrolyze to the primary amide (

).-

Detection: Appearance of carbonyl peak at ~1680

in IR and loss of the oxime OH signal in NMR.

-

-

Impurity B (Starting Material): Incomplete reaction.

-

Detection: Persistence of nitrile peak at 2250

.

-

Safety & Handling

-

Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Upon heating, free hydroxylamine can be unstable. Always maintain reaction temperature below

and ensure an open system (condenser) to prevent pressure buildup. -

Chloroacetonitrile: Highly toxic and a lachrymator. Handle exclusively in a fume hood.

-

Waste Disposal: Aqueous waste containing hydroxylamine should be treated with dilute bleach (sodium hypochlorite) to decompose residual hydroxylamine before disposal.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

PubChem. "2-(4-Methoxyphenoxy)ethylamine Compound Summary."[5] National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. "General procedures for the reaction of nitriles with hydroxylamine." Org.[1][6][7][8] Synth. Coll. Vol. 4, p. 50. Available at: [Link]

- Stephenson, D. et al. "Synthesis and Taste Properties of Lactisole Derivatives." Journal of Agricultural and Food Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-[(1S)-1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]benzene-1,2-diol | C17H21NO5 | CID 127047221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and structure of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(4-Methoxyphenoxy)ethylamine | C9H13NO2 | CID 1797793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxyphenoxyacetonitrile [myskinrecipes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. quora.com [quora.com]

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Introduction

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine is a novel small molecule with a unique structural architecture, combining a hydroxyimino (oxime) group, a phenoxy moiety, and an ethylamine backbone. While direct research on this specific compound is not extensively available in the public domain, its constituent functional groups are well-characterized in medicinal chemistry and pharmacology. This guide provides a comprehensive exploration of the potential mechanisms of action for this compound, drawing upon established knowledge of its structural analogues. The primary objective is to furnish researchers, scientists, and drug development professionals with a robust framework for investigating its therapeutic potential.

This document will delve into several plausible mechanistic hypotheses, supported by authoritative literature. Furthermore, it will outline detailed experimental protocols and workflows designed to systematically test these hypotheses, thereby providing a clear path for future research and development.

Structural Features and Their Mechanistic Implications

The chemical structure of this compound suggests several potential biological targets. The molecule can be deconstructed into three key pharmacophores:

-

The Hydroxyimino (Oxime) Group: Oximes are known for a diverse range of biological activities. They can act as acetylcholinesterase reactivators, but also as inhibitors of various enzymes, including kinases.[1][2][3][4] The oxime's nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl group can be a hydrogen bond donor, facilitating interactions with receptor binding sites.[1]

-

The Phenoxy-ethylamine Moiety: This structural motif is a cornerstone of many neuropharmacological agents. Phenethylamine derivatives are known to interact with monoamine neurotransmitter systems, potentially inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[5][6] The presence of a methoxy group on the phenyl ring can modulate this activity.[5][6]

-

The 4-Methoxyphenoxy Group: The broader class of phenoxy derivatives exhibits a wide array of pharmacological effects, including anti-inflammatory and antimicrobial properties.[7] A related compound, 2-(2-Methoxyphenoxy)ethylamine, is a known intermediate in the synthesis of cardiovascular drugs like Carvedilol, suggesting a potential for interaction with adrenergic receptors.[8][9][10][11]

Based on these structural components, we can formulate three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Kinase Inhibition

The presence of the oxime group strongly suggests that this compound could function as a kinase inhibitor. Numerous oxime-containing compounds have been shown to inhibit a wide variety of kinases, which are pivotal in cellular signaling pathways regulating cell proliferation, inflammation, and survival.[1][3][12]

Potential Kinase Targets

-

c-Jun N-terminal Kinase (JNK): Some oxime derivatives are known inhibitors of JNK, a key regulator of inflammatory processes and cell proliferation.[1][3]

-

Phosphatidylinositol 3-kinase (PI3K): The oxime moiety has been incorporated into the design of PI3K inhibitors.[1][12]

-

Cyclin-dependent kinases (CDKs): Indirubin oximes exhibit high-affinity binding to the ATP-binding site of various CDKs involved in tumorigenesis.[1][12]

Proposed Signaling Pathway

Caption: Hypothetical kinase inhibition pathways for the test compound.

Experimental Workflow: Kinase Inhibition Profiling

To investigate this hypothesis, a multi-step experimental approach is recommended.

Caption: Experimental workflow for kinase inhibition profiling.

Protocol 1: Broad-Spectrum Kinase Panel Assay

-

Objective: To identify potential kinase targets from a large panel of kinases.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., DiscoverX's KINOMEscan™ or Millipore's KinaseProfiler™).

-

Submit the compound at a standard screening concentration (typically 1-10 µM).

-

The assay measures the binding or enzymatic activity of the compound against a panel of several hundred kinases.

-

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases showing significant inhibition (e.g., >90%).

Protocol 2: IC50 Determination

-

Objective: To determine the potency of the compound against the identified hit kinases.

-

Methodology:

-

Perform in vitro kinase activity assays (e.g., using radiometric, fluorescent, or luminescent methods) for each hit kinase.

-

Test the compound over a range of concentrations (e.g., 10-fold serial dilutions from 100 µM to 1 pM).

-

Measure kinase activity at each concentration.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

| Parameter | Description |

| Broad-Spectrum Screen | Percentage inhibition against a panel of kinases. |

| IC50 Value | The concentration of the compound required to inhibit 50% of the kinase activity. |

Hypothesis 2: Modulation of Monoamine Neurotransmitter Systems

The phenoxy-ethylamine scaffold is a well-established pharmacophore in drugs targeting the central nervous system.[5][6] It is plausible that this compound could function as an inhibitor of monoamine transporters, thereby increasing the synaptic levels of neurotransmitters like dopamine, norepinephrine, and serotonin.

Potential Targets

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT)

Proposed Mechanism

Caption: Hypothetical modulation of neurotransmitter reuptake.

Experimental Workflow: Neurotransmitter Transporter Inhibition Assays

A series of in vitro assays can be employed to assess the compound's activity on monoamine transporters.

Caption: Experimental workflow for neurotransmitter transporter inhibition.

Protocol 3: Radioligand Binding Assay

-

Objective: To determine the affinity of the compound for DAT, NET, and SERT.

-

Methodology:

-

Use cell membranes expressing the human recombinant transporters.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

-

Measure the displacement of the radioligand by the compound.

-

-

Data Analysis: Calculate the Ki (inhibition constant) from the IC50 values to determine the compound's binding affinity.

Protocol 4: Synaptosomal Uptake Assay

-

Objective: To measure the functional inhibition of neurotransmitter uptake.

-

Methodology:

-

Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound.

-

Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes.

-

-

Data Analysis: Determine the IC50 for the inhibition of uptake for each neurotransmitter.

| Parameter | Description |

| Ki (Binding Affinity) | The concentration of the compound that occupies 50% of the transporters at equilibrium. |

| IC50 (Uptake Inhibition) | The concentration of the compound that inhibits 50% of neurotransmitter uptake. |

Hypothesis 3: Adrenergic Receptor Modulation

Given that the structurally related compound 2-(2-methoxyphenoxy)ethylamine is a precursor to the beta-blocker Carvedilol, it is conceivable that this compound could interact with adrenergic receptors.[8][10]

Potential Targets

-

α-Adrenergic Receptors (e.g., α1, α2)

-

β-Adrenergic Receptors (e.g., β1, β2)

Proposed Mechanism

Caption: Hypothetical modulation of adrenergic signaling.

Experimental Workflow: Adrenergic Receptor Screening

A combination of binding and functional assays will elucidate the compound's effect on adrenergic receptors.

Caption: Experimental workflow for adrenergic receptor screening.

Protocol 5: Adrenergic Receptor Binding Assays

-

Objective: To determine the binding affinity of the compound for various adrenergic receptor subtypes.

-

Methodology:

-

Similar to Protocol 3, use cell membranes expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2).

-

Use appropriate radioligands (e.g., [³H]prazosin for α1, [³H]rauwolscine for α2, [³H]dihydroalprenolol for β).

-

Measure the displacement of the radioligand by the test compound.

-

-

Data Analysis: Calculate Ki values to determine binding affinity.

Protocol 6: Functional Assays (cAMP Accumulation)

-

Objective: To determine if the compound acts as an agonist or antagonist at β-adrenergic receptors.

-

Methodology:

-

Use cells expressing β1 or β2 adrenergic receptors.

-

To test for agonist activity, treat cells with varying concentrations of the compound and measure intracellular cAMP levels.

-

To test for antagonist activity, pre-incubate cells with the compound and then stimulate with a known agonist (e.g., isoproterenol). Measure the inhibition of agonist-induced cAMP production.

-

-

Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

| Parameter | Description |

| Ki (Binding Affinity) | The concentration of the compound that occupies 50% of the receptors at equilibrium. |

| EC50 (Agonist Potency) | The concentration of an agonist that produces 50% of the maximal response. |

| IC50 (Antagonist Potency) | The concentration of an antagonist that inhibits 50% of the agonist response. |

Conclusion

The unique chemical structure of this compound presents a compelling case for a multifaceted mechanism of action. By systematically pursuing the three primary hypotheses outlined in this guide—kinase inhibition, modulation of monoamine neurotransmitter systems, and adrenergic receptor modulation—researchers can efficiently and rigorously elucidate its biological activity. The proposed experimental workflows and protocols provide a clear and actionable roadmap for these investigations. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and guiding its future development.

References

- Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC. (n.d.).

- OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. (2011, December 9).

- Oximes | Encyclopedia MDPI. (2021, June 3).

- Chemical structures of oximes with non-kinase targets and mechanisms of action. (n.d.).

- Oximes – Knowledge and References - Taylor & Francis. (n.d.).

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. (n.d.).

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. (n.d.).

- Synthesis and Biological Assessment of 2-Hydroxyiminoethanones as Anti-Inflammatory and β-Amyloid Aggregation Inhibitors - PMC. (n.d.).

- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - American Chemical Society. (n.d.).

- Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed. (2016, March 15).

- PiHKAL - Wikipedia. (n.d.).

- (PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article - ResearchGate. (2025, August 6).

- Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. (n.d.).

- The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Acta Naturae. (2025, October 14).

- Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity - ResearchGate. (2025, August 9).

- 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 - ChemicalBook. (2026, January 1).

- WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents. (n.d.).

- In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - ResearchGate. (2023, January 11).

- 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio. (2025, April 4).

- sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 - The Good Scents Company. (n.d.).

- Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed. (2009, March 26).

- Dihydroxyphenyl- and Heteroaromatic-Based Thienopyrimidinones to Tackle HIV-1 LEDGF/p75-Dependent IN Activity - MDPI. (2023, September 19).

- USPTO Grants AOBiome Therapeutics Composition of Matter Patent for its Clinical Candidate B244. (2024, October 9).

Sources

- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 10. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 11. 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India | Vihita Bio [vihita-bio.com]

- 12. encyclopedia.pub [encyclopedia.pub]

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" biological activity screening

An In-Depth Technical Guide to the Biological Activity Screening of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (HYPE-4M)

Abstract

The identification of novel bioactive molecules is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, this compound, hereafter referred to as HYPE-4M. As a Senior Application Scientist, the following narrative synthesizes established principles of pharmacology and drug development with practical, field-proven insights. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor. This document will detail a tiered screening cascade, from broad primary assays to more focused secondary and tertiary evaluations, to elucidate the compound's pharmacological profile. The ultimate goal is to provide researchers, scientists, and drug development professionals with a robust roadmap for characterizing the therapeutic potential and potential liabilities of HYPE-4M.

Part 1: Introduction and Rationale

The Investigational Compound: this compound (HYPE-4M)

The compound of interest, HYPE-4M, possesses a unique chemical architecture combining a hydroxyimino group, a methoxyphenoxy moiety, and an ethylamine side chain. This combination of functional groups suggests the potential for a wide range of biological activities, as each can contribute to interactions with various biological targets. The hydroxyimino group, for instance, is a known feature in some enzyme inhibitors, while the phenoxy and ethylamine components are common in adrenergic and serotonergic ligands. Given this structural potential, a systematic and unbiased screening approach is paramount to uncovering its therapeutic promise.

Strategic Approach to Biological Activity Screening

A tiered or funnel-based screening cascade is the most efficient and cost-effective strategy for characterizing a novel compound like HYPE-4M. This approach, widely adopted in the pharmaceutical industry, prioritizes high-throughput, cost-effective assays in the initial phase to cast a wide net for potential biological activity. As the compound progresses through the tiers, the assays become more complex, resource-intensive, and physiologically relevant, allowing for a deeper understanding of its mechanism of action and potential for clinical translation.

Figure 1: A tiered approach to screening HYPE-4M.

Part 2: Primary Screening - Identifying Biological Activity

The primary screening phase is designed to broadly and rapidly assess HYPE-4M for any significant biological activity across a diverse range of potential targets and cellular processes.

High-Throughput Screening (HTS) for Broad Target Classes

To efficiently probe the interaction of HYPE-4M with a multitude of molecular targets, a panel of commercially available HTS assays is recommended. A logical starting point would be a broad receptor binding assay panel, such as the LeadHunter platform, which covers major target families including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.

Table 1: Example HTS Panel for HYPE-4M

| Target Class | Representative Targets | Assay Principle |

| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Radioligand Binding or Functional (e.g., cAMP) Assays |

| Kinases | Tyrosine Kinase Panel (e.g., EGFR, VEGFR) | Enzymatic Activity Assays (e.g., ADP-Glo) |

| Ion Channels | Sodium, Potassium, Calcium Channels | Ion Flux Assays or Patch Clamp Electrophysiology |

| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Ligand Binding or Reporter Gene Assays |

Phenotypic Screening in Relevant Cell Lines

In parallel with target-based screening, phenotypic screening provides a complementary and unbiased approach to discovering the compound's effects in a cellular context. A foundational phenotypic screen involves assessing the impact of HYPE-4M on cell viability across a panel of human cancer cell lines from different tissue origins.

Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay

1. Cell Seeding:

- Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) in their recommended growth media.

- Trypsinize and count the cells, then seed them into 96-well microplates at a predetermined optimal density (e.g., 5,000 cells/well).

- Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of HYPE-4M in a suitable solvent (e.g., DMSO).

- Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

- Remove the old medium from the cell plates and add the medium containing the different concentrations of HYPE-4M. Include vehicle-only (DMSO) and untreated controls.

3. Incubation and Assay:

- Incubate the treated plates for 72 hours.

- Add a resazurin-based reagent (e.g., alamarBlue™) to each well and incubate for an additional 2-4 hours.

- Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

4. Data Analysis:

- Normalize the fluorescence/absorbance values to the vehicle control to determine the percentage of cell viability.

- Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

Part 3: Secondary Screening - Target Deconvolution and Mechanism of Action

Should a "hit" be identified in the primary screens (e.g., significant inhibition of a specific kinase or potent cytotoxicity in a particular cell line), the next phase involves confirming this activity and elucidating the underlying mechanism.

Target Identification and Validation

If the primary hit is from a phenotypic screen, various methods can be employed for target deconvolution, including affinity chromatography, expression profiling, and computational approaches. For a target-based hit, validation involves confirming the interaction through orthogonal assays. For example, if HYPE-4M inhibits a kinase in an enzymatic assay, a follow-up cellular assay to measure the phosphorylation of a known substrate of that kinase would be a crucial validation step.

Dose-Response and Potency Determination

A key aspect of secondary screening is to precisely quantify the compound's potency. This is typically achieved by generating a full dose-response curve and calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Figure 2: Workflow for IC50/EC50 determination.

Part 4: In Vitro Safety and Selectivity Profiling

Early assessment of a compound's safety and selectivity is critical to minimize the risk of late-stage failures in drug development.

Assessing Off-Target Effects

Even if HYPE-4M shows high potency for a primary target, it is essential to evaluate its activity against a panel of "anti-targets" – proteins known to be associated with adverse drug reactions. A prime example is the hERG (human Ether-à-go-go-Related Gene) potassium channel, inhibition of which can lead to cardiac arrhythmias.

Table 2: Representative In Vitro Safety Panel

| Target | Associated Toxicity | Recommended Assay |

| hERG | Cardiotoxicity (QT prolongation) | Patch Clamp Electrophysiology |

| Cytochrome P450 Isoforms | Drug-Drug Interactions | CYP Inhibition Assays (e.g., CYP3A4, CYP2D6) |

| CEREP Safety Panel | Broad Off-Target Effects | Radioligand Binding Assays |

Early ADME/Tox Profiling

Preliminary in vitro assays can provide valuable insights into the potential Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of HYPE-4M.

-

Solubility: Kinetic or thermodynamic solubility assays.

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

-

Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic degradation.

-

Cytotoxicity: Assessment in non-cancerous cell lines (e.g., primary hepatocytes) to gauge general cytotoxicity.

Part 5: Data Interpretation and Next Steps

Hit-to-Lead Triage

The culmination of the screening cascade is the "hit-to-lead" decision. A promising "hit" compound like HYPE-4M should ideally exhibit the following characteristics to be advanced to the lead optimization stage:

-

Potency: IC50 or EC50 in the desired range (typically sub-micromolar).

-

Selectivity: Significant selectivity for the primary target over related targets and anti-targets.

-

Favorable ADME/Tox Profile: Good solubility, permeability, and metabolic stability, with no significant cytotoxicity or hERG liability.

-

Tractable Chemistry: The chemical scaffold should be amenable to synthetic modification to improve its properties.

Future Directions

If HYPE-4M is selected as a lead candidate, the subsequent steps in preclinical development would involve lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and more extensive IND-enabling safety and toxicology studies.

References

-

Title: High-Throughput Screening: A Powerful Approach to Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: The role of phenotypic screening in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Principles of Early Drug Discovery Source: British Journal of Pharmacology URL: [Link]

-

Title: Phenotypic screening: a comeback for rational drug discovery Source: Journal of Biomolecular Screening URL: [Link]

-

Title: Target deconvolution for phenotypic screening Source: Drug Discovery Today URL: [Link]

-

Title: hERG liability and its impact on drug safety Source: Expert Opinion on Drug Safety URL: [Link]

An In-depth Technical Guide to the Discovery, Synthesis, and Biological Evaluation of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine: A Novel Monoamine Oxidase Inhibitor Candidate

Abstract

This technical guide provides a comprehensive overview of the hypothetical discovery and preclinical evaluation of a novel chemical entity, 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine. Conceived through a rational drug design approach, this molecule merges the structural features of phenoxyethylamine derivatives, known for their interaction with biogenic amine systems, and an oxime ether moiety, a functional group present in various biologically active compounds. This document details the scientific rationale underpinning its design, a complete synthetic protocol, and a proposed pathway for its biological characterization as a potential therapeutic agent, with a primary focus on its activity as a monoamine oxidase inhibitor. All protocols and mechanistic discussions are grounded in established scientific principles and supported by authoritative references.

Introduction and Rationale for Discovery

The landscape of neuropharmacology is in continuous evolution, with an ongoing search for novel molecules that can offer improved efficacy and safety profiles for the treatment of depressive and anxiety disorders.[1] The monoamine hypothesis of depression, which posits that a deficiency in synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor, has been a cornerstone of antidepressant drug discovery for over five decades.[2] Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial regulators of these neurotransmitter levels.[] While the first generation of MAO inhibitors (MAOIs) were highly effective, their use was curtailed by concerns over drug-drug and drug-food interactions.[4] This led to the development of reversible inhibitors of monoamine oxidase-A (RIMAs), which offer a safer, yet still effective, therapeutic option.[1][5]

The design of this compound is predicated on the hypothesis that combining the phenoxyethylamine scaffold, a key structural element in many adrenergic and serotonergic ligands, with an oxime ether functionality could yield a novel reversible inhibitor of MAO-A. The phenoxyethylamine core is present in a variety of biologically active compounds, including some with cardiovascular and neurological applications.[6][7] The oxime ether group, on the other hand, is a versatile functional group found in compounds with a wide array of biological activities, including antidepressant effects.[8]

This guide outlines the conceptual journey from the rational design of this molecule to its proposed synthesis and biological evaluation, providing a framework for the exploration of this and similar chemical entities as next-generation therapeutics for neurological disorders.

Hypothetical Discovery and Strategic Design

The discovery of this compound was not a serendipitous event but rather the outcome of a targeted, structure-based drug design program. The core hypothesis was that the phenoxyethylamine moiety would anchor the molecule in the active site of the MAO-A enzyme, while the hydroxyimino group could establish key interactions, potentially leading to reversible inhibition.

The 4-methoxy substitution on the phenyl ring was chosen to enhance metabolic stability and modulate the electronic properties of the aromatic system. The ethylamine side chain is a classic feature of monoamine neurotransmitters and is crucial for recognition by the MAO enzyme. The terminal hydroxyimino group introduces a polar, hydrogen-bond donating and accepting functionality, which could contribute to a favorable binding profile within the enzyme's active site.

The overall design strategy is depicted in the following logical relationship diagram:

Caption: Rational design of the target molecule.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward, multi-step process starting from commercially available 4-methoxyphenol. The proposed synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-methoxyphenoxy)acetonitrile

-

To a solution of 4-methoxyphenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(4-methoxyphenoxy)acetonitrile.

Step 2: Synthesis of 2-(4-methoxyphenoxy)ethan-1-amine

-

In a round-bottom flask, dissolve 2-(4-methoxyphenoxy)acetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Carefully add lithium aluminum hydride (1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain 2-(4-methoxyphenoxy)ethan-1-amine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve 2-(4-methoxyphenoxy)ethan-1-amine (1 equivalent) and glyoxal (1.1 equivalents, as a 40% aqueous solution) in ethanol.

-

Stir the mixture at room temperature for 2 hours.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the reaction mixture.

-

Stir at room temperature for an additional 6 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic pathway.

Expected Characterization Data

| Parameter | Expected Value |

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white solid |

| 1H NMR (CDCl3, 400 MHz) | δ 7.55 (t, 1H), 6.88 (d, 2H), 6.82 (d, 2H), 4.15 (t, 2H), 3.78 (s, 3H), 3.65 (t, 2H) |

| 13C NMR (CDCl3, 100 MHz) | δ 154.2, 152.8, 148.5, 115.6, 114.8, 68.2, 55.8, 45.1 |

| Mass Spec (ESI+) | m/z 211.11 [M+H]+ |

Proposed Biological Evaluation

The primary biological evaluation of this compound would focus on its inhibitory activity against monoamine oxidase enzymes.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine for MAO-A, benzylamine for MAO-B.

-

Assay Principle: The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of the substrate, using a horseradish peroxidase-coupled reaction with Amplex Red to produce a fluorescent product (resorufin).

-

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the enzyme, test compound, and Amplex Red/HRP working solution.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence intensity at time zero and after a 30-minute incubation at 37°C.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

Hypothetical Biological Activity Data

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |

| This compound | 85 | 2500 | 29.4 |

| Moclobemide (Reference) | 200 | 5000 | 25 |

These hypothetical data suggest that the compound is a potent and selective inhibitor of MAO-A, with a profile comparable to the known RIMA, moclobemide.

Potential Mechanism of Action

Based on the hypothetical in vitro data, this compound is proposed to act as a reversible inhibitor of monoamine oxidase-A. The reversibility of inhibition is a key feature of modern MAOIs, as it reduces the risk of hypertensive crisis associated with the consumption of tyramine-rich foods.[5]

The proposed mechanism involves the binding of the compound to the active site of the MAO-A enzyme, preventing the access of endogenous monoamine substrates. The phenoxyethylamine moiety likely orients the molecule within the active site, while the hydroxyimino group may form hydrogen bonds with key amino acid residues, contributing to the binding affinity. The lack of a reactive group capable of forming a covalent bond with the FAD cofactor of the enzyme would account for the reversible nature of the inhibition.

The following diagram illustrates the proposed mechanism of action at the synapse:

Caption: Proposed synaptic mechanism of action.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit hypothetical, overview of the discovery, synthesis, and biological evaluation of this compound. The rational design of this molecule, leveraging established principles of medicinal chemistry, has led to a promising candidate for a novel, selective, and reversible inhibitor of MAO-A.

Future research should focus on the experimental validation of the proposed synthetic route and the in vitro biological activity. Subsequent studies should include the determination of the reversibility of MAO-A inhibition, in vivo efficacy studies in animal models of depression, and a comprehensive pharmacokinetic and safety profiling. The exploration of structure-activity relationships by synthesizing and testing analogues of this compound could further optimize its potency and selectivity.

References

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved February 19, 2026, from [Link].

- Quitkin, F. M. (2014). Early Development of Monoamine Oxidase Inhibitors.

- Finberg, J. P. M., & Rabey, J. M. (2016). History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug. PubMed.

- Amsterdam, J. D., & Shults, J. (2005). MAOI Antidepressants: A History Being Rewritten.

- Gillman, P. K. (2022). MAOIs: Overview & History. PsychoTropical Research.

- Fowler, J. S., Logan, J., & Volkow, N. D. (2010). Reversible inhibitors of monoamine oxidase-A (RIMAs): robust, reversible inhibition of human brain MAO-A by CX157. PubMed, 35(2), 357-64.

- Wróbel, M. Z., & Rachoń, J. (2019). Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base.

- Fiedorowicz, J. G., & Swartz, K. L. (2012). Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression. CNS Spectrums, 17(3), 133-43.

- Fowler, J. S., Logan, J., & Volkow, N. D. (2010). Reversible inhibitors of monoamine oxidase-A (RIMAs): Robust, reversible inhibition of human brain MAO-A by CX157.

- Takeda, N., Maeda, R., Yasui, M., & Ueda, M. (n.d.). Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Kobe Pharmaceutical University.

- Kubmarawa, D., Barminas, J. T., & Aliyu, A. O. C. (2011). Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library.

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)ethylamine. PubChem. Retrieved February 19, 2026, from [Link].

-

IndiaMART. (n.d.). 2-(2-Methoxy Phenoxy) Ethyl Amine (Base). Retrieved February 19, 2026, from [Link].

- Al-Hourani, B. J., & Al-Masri, W. A. (2018). Synthesis and Antifungal Study of Some Acetophenone Oximes and Their Terphthaloyl Oxime Esters. Academic Research Publishing Group.

-

ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Retrieved February 19, 2026, from [Link].

- Wang, Y., Fu, W., & Liu, J. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483.

- Kciuk, M., & Marciniak, A. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 185-96.

-

Organic Syntheses. (n.d.). Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Retrieved February 19, 2026, from [Link].

- Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352.

-

PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. Retrieved February 19, 2026, from [Link].

- Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

- Man, H. W., Schafer, P., & Wong, L. M. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-4.

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

Drug Hunter. (n.d.). Molecules of the Month. Retrieved February 19, 2026, from [Link].

-

Drug Discovery News. (2025). December 2025 | Magazine Issue. Retrieved February 19, 2026, from [Link].

-

The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. Retrieved February 19, 2026, from [Link].

Sources

- 1. Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression | CNS Spectrums | Cambridge Core [cambridge.org]

- 2. History and therapeutic use of MAO-A inhibitors: a historical perspective of mao-a inhibitors as antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychiatrist.com [psychiatrist.com]

- 5. journals.healio.com [journals.healio.com]

- 6. 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9 | Benchchem [benchchem.com]

- 7. Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to In Silico Modeling and Docking of Novel Ligands: The Case of "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine"

Abstract

In the modern drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow for rapid, cost-effective screening of molecular interactions that would be prohibitive to explore solely through traditional wet-lab experiments.[1] This technical guide provides a comprehensive, field-proven workflow for the in silico characterization of a novel small molecule, using "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" as a case study. We will proceed from foundational ligand analysis and target selection to the intricacies of molecular docking, post-simulation analysis, and predictive pharmacokinetics. Each step is detailed with the underlying scientific rationale, establishing a self-validating protocol that ensures reproducibility and confidence in the generated data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to probe the therapeutic potential of new chemical entities.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is long and fraught with high attrition rates, often due to poor efficacy or unforeseen toxicity.[3] Structure-based drug design (SBDD) and computer-aided drug design (CADD) have emerged as pivotal strategies to mitigate these risks.[2][4] By modeling the interaction between a potential drug molecule (a ligand) and its biological target (a receptor, typically a protein) at an atomic level, we can predict binding affinity and specificity, thereby prioritizing the most promising candidates for synthesis and experimental validation.[5][6][7]

The subject of this guide, "this compound," is a novel chemical entity. Lacking pre-existing biological data, an in silico approach is the most logical and efficient first step to hypothesize its function and therapeutic potential. This document outlines the complete workflow for such an investigation.

Foundational Analysis and Hypothesis Generation

Before any simulation, a thorough analysis of the ligand's structure is critical for generating a scientifically sound hypothesis about its potential biological target.

Ligand Structural Scrutiny

The structure of "this compound" contains several key functional groups:

-

Ethylamine Core: A common scaffold in many neurotransmitters and neuromodulatory drugs (e.g., dopamine, norepinephrine).

-

Hydroxyimino Group (Oxime): A versatile functional group known for its role in various bioactive compounds, including cholinesterase reactivators.

-

4-Methoxyphenoxy Moiety: This group can participate in hydrophobic and aromatic stacking interactions within a protein binding pocket.

The presence of the ethylamine core strongly suggests a potential interaction with targets in the central nervous system, particularly those involved in monoamine pathways.

Target Selection: Monoamine Oxidase B (MAO-B)

Based on the structural analysis, we hypothesize that this ligand may act as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

Justification for Target Choice:

-

Substrate Similarity: The ethylamine backbone mimics endogenous monoamines that are substrates for MAO-B.

-

Established Pharmacophore: Many known MAO-B inhibitors feature aromatic rings and amine functionalities.

-

Therapeutic Relevance: Identifying novel MAO-B inhibitors is an active area of research.

For our study, we will use the high-resolution crystal structure of human MAO-B in complex with a known inhibitor. A suitable entry from the RCSB Protein Data Bank (PDB) is PDB ID: 2BYB . This structure provides a well-defined active site, crucial for accurate docking studies.

The In Silico Modeling Workflow

Our investigation will follow a multi-stage computational pipeline, designed to rigorously assess the binding potential of our ligand to MAO-B.

Caption: High-level overview of the in silico drug discovery workflow.

Step 1: Ligand Preparation

The goal of this step is to convert the 2D chemical name into a geometrically optimized, 3D structure suitable for docking.[8]

Protocol: Ligand Preparation using UCSF Chimera

-

Obtain Structure: Open UCSF Chimera. Navigate to File > Fetch by ID. Select PubChem CID and search for "this compound". If not available, use the Build Structure tool to draw it and convert its SMILES string (COC1=CC=C(OCC(N)=NO)C=C1).[9]

-

Add Hydrogens: With the ligand loaded, go to Tools > Structure Editing > Add Hydrogens. Confirm the choice.

-

Assign Charges: Go to Tools > Structure Editing > Add Charge. Select the Gasteiger method and click OK. This assigns partial atomic charges necessary for calculating electrostatic interactions.[10]

-

Energy Minimization: To obtain a low-energy 3D conformation, navigate to Tools > Structure Editing > Minimize Structure. Use the default settings (100 steepest descent steps, 100 conjugate gradient steps) and click Minimize.[10]

-

Save Ligand: Save the prepared ligand as a Mol2 file (e.g., ligand.mol2) via File > Save Mol2.

Step 2: Protein Target Preparation

This crucial step involves "cleaning" the raw PDB file to make it suitable for docking.[11][12]

Protocol: Protein Preparation using UCSF Chimera

-

Fetch PDB: Open UCSF Chimera. Go to File > Fetch by ID. Enter the PDB ID 2BYB and click Fetch.

-

Dock Prep Tool: Navigate to Tools > Surface/Binding Analysis > Dock Prep.[10]

-

Clean Structure: In the Dock Prep window:

-

Delete solvent (water molecules) as they can interfere with docking unless they are known to be critical for binding.

-

Complete incomplete side chains.

-

Add hydrogens to the protein, assuming a standard physiological pH of 7.4.

-

Assign AMBER charges to the protein atoms.[10]

-

-

Save Receptor: Save the prepared protein as a Mol2 file (e.g., receptor.mol2).

Step 3: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[4][5][6][13] We will use AutoDock Vina, a widely-used program known for its speed and accuracy.[14][15]

Sources

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. arxiv.org [arxiv.org]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eklavya Chopra [eklavyachopra.com]

- 11. Tutorial: Visualization of Macromolecules [people.chem.ucsb.edu]

- 12. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 13. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. GIL [genomatics.net]

- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

Methodological & Application

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" analytical methods for quantification (HPLC, LC-MS)

An Application Guide for the Quantitative Analysis of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine by HPLC-UV and LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the development and validation of analytical methods for the quantification of this compound. Recognizing the absence of established standard operating procedures for this specific molecule, this guide is built upon first principles of analytical chemistry and proven methodologies for analogous compounds containing oxime, ether, and amine functionalities. We present detailed protocols for method development using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, and professionals in pharmaceutical development and quality control. The causality behind experimental choices, from sample preparation to instrument parameter optimization, is thoroughly explained to empower users to adapt and troubleshoot these methods effectively.

Introduction and Analytical Rationale

This compound is a molecule possessing a unique combination of functional groups: a polar hydroxyimino (oxime) group, a primary amine, and a methoxyphenyl ether moiety. Such structures are of interest in medicinal chemistry and drug discovery. Accurate and precise quantification is paramount for pharmacokinetic studies, metabolism research, stability testing, and quality control.

The analytical challenge lies in the molecule's polarity and potential for isomerism (syn/anti isomers of the oxime group), which can affect chromatographic behavior.[1] Furthermore, the amine group can cause peak tailing on certain silica-based columns, while the oxime can be sensitive to thermal degradation.

This guide proposes two primary analytical strategies:

-

HPLC-UV: A robust, accessible method suitable for routine analysis and quantification at moderate concentrations. The 4-methoxyphenyl group provides a strong chromophore for reliable UV detection.

-

LC-MS/MS: A highly sensitive and selective method, ideal for quantifying trace levels in complex biological matrices and for definitive identification.

Analyte Physicochemical Properties & Pre-analytical Considerations

A successful analytical method is built upon an understanding of the analyte's properties.

-

UV Absorbance: The methoxyphenyl ring is the primary chromophore. An initial UV scan (200-400 nm) of a standard solution is essential. The expected λmax will likely be around 220-230 nm and a secondary peak near 270-280 nm. For optimal sensitivity and selectivity, monitoring at the higher wavelength is often preferred to avoid interference from common solvents and matrix components.[2]

-

Ionization Potential: The primary amine group is a ready site for protonation, making Electrospray Ionization in Positive Mode (ESI+) the logical choice for LC-MS analysis. The predicted [M+H]⁺ ion would be the primary target for MS analysis.

-

Solubility & Stability: The compound's polarity suggests good solubility in polar organic solvents like methanol and acetonitrile, which are common in reversed-phase chromatography. Oximes can exhibit limited stability under highly acidic or basic conditions, or at elevated temperatures, a factor to consider during sample preparation and storage.[3]

Universal Sample Preparation Workflow

Effective sample preparation is critical for removing interfering matrix components, concentrating the analyte, and ensuring method robustness.[4][5] The choice of technique depends on the sample matrix (e.g., plasma, urine, reaction mixture).

A generalized workflow can be visualized as follows:

Caption: Generalized workflow for sample preparation.

Protocol: Solid Phase Extraction (SPE) for Biological Matrices

This protocol leverages a mixed-mode cation exchange sorbent to capture the protonated amine group, offering high selectivity.

-

Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

-

Equilibrate: Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6) through the cartridge.

-

Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge at a slow flow rate (approx. 1 mL/min).

-

Wash: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

-

Elute: Elute the analyte using 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the amine, releasing it from the sorbent.

-

Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for analysis.

HPLC-UV Method Development Protocol

This method is designed as a robust starting point for quantification in less complex matrices.

Causality of Method Design:

-

Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is a suitable starting point for retaining the moderately nonpolar methoxyphenyl moiety.

-

Mobile Phase: A combination of acetonitrile (or methanol) and water is used. A buffer (e.g., ammonium formate or acetate) at a slightly acidic pH (3-5) is critical. This ensures the primary amine is consistently protonated, preventing peak tailing and improving peak shape.

-

Gradient Elution: A gradient is recommended for initial development to ensure elution of all components and to determine the optimal organic solvent percentage for potential future isocratic methods.

Step-by-Step HPLC Protocol

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with the initial mobile phase.

-

Chromatographic System: Equip an HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Instrument Conditions: Set up the instrument with the starting parameters outlined in the table below.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standards, starting with the highest concentration to condition the column, followed by a blank and then the full calibration curve from lowest to highest concentration.

-

Data Processing: Integrate the peak area at the determined λmax. Construct a calibration curve by plotting peak area against concentration and determine the linearity (R²).

Table 1: Suggested HPLC-UV Starting Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | General purpose reverse-phase for retaining the analyte. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 | Buffers the mobile phase to ensure consistent protonation of the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 10% B to 90% B over 15 min | Scouting gradient to determine elution conditions. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides stable retention times. |

| Injection Vol. | 10 µL | A typical starting volume. |

| Detection | UV at 225 nm and 275 nm | Monitor at expected λmax values for the methoxyphenyl chromophore. |

LC-MS/MS Method Development Protocol

This method provides the ultimate in sensitivity and selectivity, making it the gold standard for bioanalysis and trace impurity detection.

Workflow for LC-MS/MS Method Development

Caption: Stepwise workflow for LC-MS/MS method development.

Step-by-Step LC-MS/MS Protocol

-

Analyte Tuning & Optimization:

-

Directly infuse a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% formic acid into the mass spectrometer.

-

In positive ion mode (ESI+), perform a full scan (MS1) to identify the protonated molecular ion, [M+H]⁺. For C₁₀H₁₄N₂O₂, the monoisotopic mass is 194.11. Therefore, the target m/z for [M+H]⁺ is 195.11 .

-

Perform a product ion scan (MS2) on the precursor ion (m/z 195.11) to identify stable, characteristic fragment ions. Expected fragments may arise from the cleavage of the ether bond or rearrangements of the side chain.

-

Select at least two strong, specific fragment ions for Multiple Reaction Monitoring (MRM). One will be the "quantifier" and the other the "qualifier".

-

For each MRM transition, optimize the collision energy (CE) to maximize the fragment ion signal.

-

-

LC Method:

-

The HPLC method described previously is an excellent starting point. The flow rate may need to be scaled down if using a smaller ID column (e.g., 2.1 mm).

-

It is critical to use volatile buffers like ammonium formate or ammonium acetate, as non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry.[6]

-

-

Analysis & Quantification:

-

Prepare a calibration curve in a representative blank matrix (matrix-matched calibration) to compensate for matrix effects.[7]

-

Inject the samples and standards and acquire data using the optimized MRM transitions.

-

Quantify using the peak area ratio of the analyte to an internal standard (if used) versus concentration.

-

Table 2: Suggested LC-MS/MS Starting Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Smaller particle size and ID for better sensitivity and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Volatile acid for good protonation and MS compatibility. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile mobile phase. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amine group is readily protonated. |

| Precursor Ion | m/z 195.11 | The calculated [M+H]⁺ for the analyte. |

| Product Ions | To be determined experimentally | Select two abundant and specific fragments from the MS2 spectrum. |

| Source Params. | To be optimized (Capillary voltage, gas flows, temp.) | Instrument-dependent; optimize for maximum parent ion signal. |

| Collision Energy | To be optimized for each transition | Maximizes signal for each specific fragment ion. |

Method Validation Summary

Any developed method must be validated to ensure it is fit for purpose. Key parameters, as defined by ICH guidelines, should be assessed.

Table 3: Core Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the analyte's retention time in blank matrix. |

| Linearity | Proportionality of signal to concentration over a defined range. | R² ≥ 0.995 for the calibration curve. |

| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% at three concentration levels. |

| Precision | Agreement between replicate measurements (repeatability & intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) ≥ 3. |

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N ≥ 10; Precision and accuracy criteria must be met. |

References

-

Wolschann, P., & Schmid, W. (2010). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. Journal of Chromatography B, 878(30), 2639-2646. [Link]

-

Levaggi, D. A., & Feldstein, M. (1970). Isolation and analysis of carbonyl compounds as oximes. Journal of the Air Pollution Control Association, 20(5), 312-314. [Link]

-

Dalton, R. W., Deming, S. N., & Zenie, F. H. (1982). Reversed-phase liquid chromatography for determination of. beta.-hydroxy oximes and related compounds from copper solvent extrac. Analytical Chemistry, 54(13), 2210-2214. [Link]

-

Bhandari, S., et al. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 29(17), 4059. [Link]

-

Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE. [Link]

-

Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]

-

Zsolt, H., & Kitti, S. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Molecules, 26(19), 5943. [Link]

-

Egorova, K. S., & Ananikov, V. P. (2014). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Mass Spectrometry Reviews, 33(4), 289-317. [Link]

-

Shimadzu. (2020). Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030. [Link]

-

Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. [Link]

-

Lee, S., et al. (2025). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 14(1), 123. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bib.irb.hr:8443 [bib.irb.hr:8443]

- 6. lcms.cz [lcms.cz]

- 7. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]

"1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" use in high-throughput screening

Application Note: High-Throughput Screening of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine for T1R Family Modulation

Executive Summary

This guide details the protocol for utilizing This compound (hereafter referred to as Compound A ) in High-Throughput Screening (HTS) campaigns.

Based on its structural homology to Lactisole (2-(4-methoxyphenoxy)propanoic acid), Compound A acts as a putative carboxylic acid bioisostere , targeting the transmembrane domain of Class C GPCRs, specifically the Sweet Taste Receptor (T1R2/T1R3) . This application note focuses on characterizing its utility as a Negative Allosteric Modulator (NAM) for flavor masking applications and metabolic research.

Scientific Rationale & Mechanism

Structural Homology & Target Prediction

Compound A features a 4-methoxyphenoxy tail linked to a hydroxyimino-ethylamine (amidoxime) headgroup.

-

The Pharmacophore: The 4-methoxyphenoxy moiety is the critical binding determinant for the transmembrane domain (TMD) of the T1R3 subunit, a site well-characterized by the inhibitor Lactisole.

-

The Bioisostere: The hydroxyimino (amidoxime) group replaces the carboxylic acid found in Lactisole. This modification is employed to alter solubility, permeability, and reduce pH-dependent binding variability while maintaining hydrogen bond acceptor/donor capabilities.

Signaling Pathway

The T1R2/T1R3 heterodimer couples to

Figure 1: Signal transduction pathway for T1R2/T1R3. Compound A acts as a Negative Allosteric Modulator (NAM) on the receptor TMD, preventing G-protein coupling despite ligand presence.

HTS Protocol: Calcium Flux Assay

This protocol utilizes a cell-based calcium mobilization assay (FLIPR/FDSS) to screen Compound A for antagonistic activity.

Materials & Reagents

| Component | Specification | Notes |

| Cell Line | HEK293-T1R2/T1R3 | Stably expressing |

| Compound A | >98% Purity | Solubilize in 100% DMSO. |

| Agonist | Sucralose (1 mM) | Use at EC80 concentration for inhibition mode. |

| Dye | Fluo-4 AM or Calcium 6 | Calcium 6 (Molecular Devices) preferred for no-wash. |

| Buffer | HBSS + 20mM HEPES | pH 7.4. Avoid Probenecid if possible (can interfere). |

Step-by-Step Methodology

Step 1: Compound Preparation (Acoustic Dispensing)

-

Prepare a 10 mM stock of Compound A in DMSO.

-

Use an acoustic dispenser (e.g., Echo 650) to spot 40 nL of Compound A into 384-well assay plates (black-wall, clear-bottom).

-

Critical: Include "Min" (DMSO only + Agonist) and "Max" (Reference Inhibitor Lactisole + Agonist) controls.

Step 2: Cell Seeding

-

Harvest HEK293-T1R2/T1R3 cells at 80-90% confluence.

-

Resuspend in culture medium at

cells/mL. -

Dispense 20 µL/well (20,000 cells) into the pre-spotted plates.

-

Incubation: Centrifuge briefly (200 x g, 1 min) and incubate for 24 hours at 37°C/5% CO2.

-

Note: Pre-spotting compound allows for "co-incubation" equilibrium, critical for NAMs.

-

Step 3: Dye Loading

-

Remove culture medium (or add 20 µL 2X dye for no-wash).

-

Add 20 µL of Calcium-6 loading dye in HBSS/HEPES.

-

Incubate for 60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to minimize thermal gradients.

Step 4: FLIPR/FDSS Reading

-

Transfer plate to the FLIPR Tetra or Hamamatsu FDSS.

-

Baseline Read: Record fluorescence for 10 seconds.

-

Agonist Injection: Inject 10 µL of 5X EC80 Sucralose (final conc. ~100 µM).

-

Kinetic Read: Record fluorescence for 120 seconds.

Figure 2: HTS Workflow for screening Compound A. Pre-spotting ensures compound equilibrium before agonist addition.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the Response Ratio (RR) :

Percent Inhibition is calculated as:

-

Control_pos: Agonist (Sucralose) + DMSO (Full Signal)

-

Control_neg: Buffer only (No Signal)

Expected Results Table

| Parameter | Expected Value | Interpretation |

| Z-Prime (Z') | > 0.5 | Assay is robust for screening. |

| Compound A IC50 | 1 - 50 µM | Typical range for Lactisole analogs. |

| Hill Slope | -1.0 ± 0.3 | Indicates 1:1 binding stoichiometry. |

| Solubility Limit | ~100 µM | Amidoximes may precipitate at high conc. in HBSS. |

Troubleshooting & Critical Considerations

Amidoxime Stability

-

Issue: Amidoximes can undergo hydrolysis to amides or reduction to amidines in the presence of certain cellular reductases or harsh pH.

-

Solution: Prepare fresh DMSO stocks immediately before the assay. Avoid freeze-thaw cycles. Keep assay buffer pH strictly at 7.4.

Assay Interference (False Positives)

-

Chelation: Amidoximes are known metal chelators. High concentrations (>100 µM) may chelate Calcium in the buffer, dampening the signal artificially.

-

Control: Run a "Counter-Screen" using an unrelated GPCR (e.g., Muscarinic M1) or adding Calcium directly to check for signal quenching.

Wash vs. No-Wash

-

For Compound A, a No-Wash protocol is recommended. Washing steps may remove the compound if it has a fast off-rate (

), leading to underestimation of potency.

References

-

Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.

-

Zhang, F., et al. (2008). "Molecular mechanism for the species-specific sensitivity of T1R3 to the sweetener lactisole." Biochemical and Biophysical Research Communications.

-

Molecular Devices. (2023). "FLIPR Calcium Assay Kits Application Note." Molecular Devices Technical Library.

Application Note & Protocol Guide: Preclinical Formulation of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine (Compound 'X')

Here are the detailed Application Notes and Protocols for the formulation of "1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine" for preclinical studies.